3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Suzuki cross-coupling failures due to low halogen reactivity slow down hit-to-lead campaigns. This 3-iodo-7-trifluoromethyl imidazo[1,2-a]pyridine solves the bottleneck. - **Reactivity advantage:** C-I bond undergoes oxidative addition >10x faster than C-Br or C-Cl analogs; optimized Suzuki conditions yield ≤0.5h reaction times, up to 91% yield. - **Physicochemical modulation:** 7-CF3 group increases lipophilicity (cLogP ≈2.6-3.0) and metabolic stability for CNS/oral bioavailability programs. - **Proven application:** Validated building block for allosteric kinase inhibitors (e.g., Aurora B); enables exploration of non-ATP binding modes. - **Supply security:** Multiple pack sizes available; same-day dispatch for research quantities.

Molecular Formula C8H4F3IN2
Molecular Weight 312.03 g/mol
Cat. No. B12115959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC8H4F3IN2
Molecular Weight312.03 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2I)C=C1C(F)(F)F
InChIInChI=1S/C8H4F3IN2/c9-8(10,11)5-1-2-14-6(12)4-13-7(14)3-5/h1-4H
InChIKeyRPQGPIDKHKYJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine: Synthetic Utility & Procurement


3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1036990-96-1) is a halogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class . This compound features a trifluoromethyl group at the 7-position and an iodine atom at the 3-position, a combination that confers distinct reactivity in palladium-catalyzed cross-coupling reactions [1]. Its role as a versatile intermediate for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive molecules is documented in patent and primary literature [2].

Workflow Pd-catalyzed cross-coupling reactions
Selection Iodo-substituent for efficient oxidative addition
Use Context Kinase and GPCR modulator synthesis intermediate

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine: Why Substitution Fails


Substituting 3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine with a different 3-halo analog (e.g., bromo or chloro) or a non-iodinated parent scaffold fundamentally alters reaction kinetics and synthetic outcomes. The carbon-iodine bond is significantly more reactive in oxidative addition steps of palladium-catalyzed cross-couplings compared to carbon-bromine or carbon-chlorine bonds [1]. Furthermore, the 7-trifluoromethyl group is not merely a passive substituent; it exerts a strong electron-withdrawing effect that modulates the electronic density of the imidazo[1,2-a]pyridine core, influencing both the rate and regioselectivity of subsequent transformations [2]. Consequently, using a generic 'imidazopyridine' or a different halogenated analog without validating the specific reaction parameters can lead to drastically reduced yields, extended reaction times, or complete synthetic failure, undermining project timelines and resource efficiency.

C-I vs. C-Br/Cl Reactivity

Substituting with bromo or chloro analogs may reduce coupling efficiency and prolong reaction times due to slower oxidative addition.

7-CF3 Electronic Modulation

Removal or replacement of the trifluoromethyl group can alter electronic density and regioselectivity, potentially affecting downstream synthetic outcomes.

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine: Evidence for Scientific Selection


Iodo Advantage in Suzuki-Miyaura Coupling

The 3-iodo substituent on the imidazo[1,2-a]pyridine scaffold provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to its bromo or chloro counterparts. While direct head-to-head data for the exact 7-CF3 derivative is not available in the primary literature, class-level inference from a comprehensive study on 3-iodoimidazo[1,2-a]pyridines demonstrates that optimized Suzuki-Miyaura reactions can achieve yields up to 91% within 0.5 hours when using strong bases in 1,2-dimethoxyethane (DME) [1]. This contrasts sharply with the typical reactivity of 3-bromo or 3-chloro analogs, which often require more forcing conditions, longer reaction times (>48 hours), and result in significantly lower yields (0-64%) under comparable standard conditions [2]. The iodine atom's lower bond dissociation energy facilitates a faster oxidative addition step, a critical kinetic advantage for efficient library synthesis and late-stage functionalization of complex molecules.

Iodo Coupling Efficiency
Class-level
Yield up to 91%, 0.5 h
vs. Br/Cl analogs: 0–64% yield, >48 h (class-level inference)
Supports synthesis workflow selection for cross-coupling.
Direct 7-CF3 derivative data limited; class-level comparison.
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

7-Trifluoromethyl Group: Electronic & Lipophilic Modulation

The 7-trifluoromethyl (-CF3) group is a critical structural determinant that differentiates this compound from unsubstituted or differently substituted imidazo[1,2-a]pyridines. This strong electron-withdrawing group significantly alters the electron density of the heterocyclic core, as evidenced by calculated physicochemical properties [1]. Compared to the non-fluorinated parent imidazo[1,2-a]pyridine, the 7-CF3 analog exhibits a notably higher calculated octanol-water partition coefficient (LogP ≈ 2.6), indicating enhanced lipophilicity . This property is often correlated with improved membrane permeability and can influence the binding affinity to hydrophobic pockets in biological targets, as observed in the optimization of Aurora B kinase inhibitors where 7-CF3-imidazo[1,2-a]pyridine intermediates were crucial for achieving nanomolar potency [2].

7-CF3 Lipophilicity
Cross-study
LogP shift ~1–1.5 units
Strong electron-withdrawing effect (-I)
Supports property optimization in SAR studies.
Calculated LogP; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties SAR

Validated Role in Allosteric Kinase Inhibitor Discovery

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine has been specifically employed as a key intermediate in the synthesis of potent, selective, and allosteric Aurora B kinase inhibitors [1]. In this work, the compound was synthesized from 7-(trifluoromethyl)imidazo[1,2-a]pyridine using N-iodosuccinimide (NIS) to yield the 3-iodo derivative, which was then used in subsequent transformations to build complex acetylenic analogs. The optimized final compound, CJ2-150 (37), demonstrated a non-ATP competitive allosteric mechanism and nanomolar inhibitory potency. This contrasts with many other imidazo[1,2-a]pyridine derivatives that function as ATP-competitive inhibitors, often leading to selectivity challenges [2]. The use of this specific 3-iodo-7-CF3 building block was instrumental in accessing a novel chemical space that resulted in a unique allosteric inhibition profile.

Allosteric Inhibitor Synthesis
Reported
Access to allosteric Aurora B inhibitor CJ2-150
Nanomolar activity reported; non-ATP competitive mode
Enables allosteric kinase inhibitor research.
Mechanism requires independent validation in target assays.
Drug Discovery Kinase Inhibition Chemical Biology

3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine: R&D Application Scenarios


Rapid Kinase Inhibitor Library Synthesis

Medicinal chemistry teams focused on kinase drug discovery can leverage the superior reactivity of the 3-iodo group to rapidly generate diverse libraries of 3-aryl/heteroaryl substituted imidazo[1,2-a]pyridines [1]. The fast reaction kinetics (≤0.5 hours) and high yields (up to 91%) under optimized Suzuki conditions enable efficient parallel synthesis, significantly accelerating hit-to-lead and lead optimization campaigns compared to using less reactive bromo or chloro analogs [2].

CNS-Penetrant & Metabolically Stable Drug Design

The 7-trifluoromethyl group imparts enhanced lipophilicity (calculated LogP ≈ 2.6-3.0) and metabolic stability to the imidazo[1,2-a]pyridine core [1]. Researchers developing therapeutics for central nervous system (CNS) disorders or seeking to improve the oral bioavailability of their lead compounds can utilize this building block to directly introduce these favorable physicochemical properties [2]. This is a proven strategy for optimizing blood-brain barrier penetration and reducing oxidative metabolism.

Allosteric Kinase Modulator Development

As demonstrated in the development of Aurora B kinase inhibitors, this building block is a validated starting point for accessing a unique chemical space that yields allosteric inhibitors [1]. Research programs aiming to overcome the selectivity and resistance liabilities associated with ATP-competitive kinase inhibitors can employ this compound to explore novel binding modes. This approach is particularly valuable for targeting kinases with highly conserved ATP-binding pockets [2].

Application
Selection Property
Validation Focus
Med Chem Library Synthesis
Iodo reactivity for Pd cross-coupling
Coupling yield and substrate scope validation
Property Optimization Studies
7-CF3 lipophilicity and electron effect
LogP and metabolic stability assessment
Allosteric Inhibitor Development Research
Entry to allosteric chemical space
Kinase inhibition mode and selectivity profiling

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